molecular formula C34H25N9Na2O7S2 B1232241 Ferristatin II

Ferristatin II

Cat. No.: B1232241
M. Wt: 781.7 g/mol
InChI Key: OLVNAWLXZDRGPL-RXQMZGKISA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferristatin II is a small molecule known for its role as an iron transport inhibitor. It is particularly noted for its ability to degrade transferrin receptor 1, a protein crucial for iron uptake in cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ferristatin II involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently modified through various chemical reactions. The exact synthetic route can vary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity. This would include scaling up the reactions, refining purification processes, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: Ferristatin II undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically involving reducing agents.

    Substitution: Replacement of one functional group in this compound with another, often under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products: The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific mechanism of action, targeting transferrin receptor 1 for degradation through a nystatin-sensitive lipid raft pathway. This distinguishes it from other iron chelators and inhibitors that may act through different mechanisms or target different pathways .

This compound’s ability to modulate iron homeostasis and its potential therapeutic applications make it a compound of significant interest in both research and clinical settings.

Biological Activity

Ferristatin II, a small molecule known for its role as an iron transport inhibitor, has garnered attention for its diverse biological activities, particularly in the regulation of iron metabolism and its potential therapeutic applications against viral infections. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, effects on hepcidin expression, and antiviral properties.

This compound primarily functions by inducing the degradation of transferrin receptor 1 (TfR1), which is crucial for iron uptake in cells. This action leads to significant alterations in systemic iron parameters. For instance, studies have shown that administration of this compound in animal models results in decreased serum iron levels and reduced transferrin saturation, while simultaneously increasing hepatic hepcidin expression—a key regulator of iron homeostasis.

Key Findings:

  • Hepcidin Regulation : this compound treatment has been associated with a fourfold increase in hepatic hepcidin mRNA levels in rats compared to controls. This upregulation correlates with decreased intestinal iron absorption and mobilization from stores .
  • Transferrin Receptor Degradation : this compound selectively induces degradation of TfR1 without affecting TfR2. This selectivity is critical as it disrupts iron uptake mechanisms while potentially preserving other physiological functions .

Iron Metabolism

This compound's impact on iron metabolism is profound:

  • In Vivo Studies : In Sprague-Dawley rats treated with this compound, significant reductions in serum iron and transferrin saturation were observed alongside increased splenic iron levels. These changes are indicative of enhanced hepcidin activity leading to hypoferremia .
  • In Vitro Studies : HepG2 liver cells treated with this compound showed altered hepcidin promoter activity when combined with BMP6, suggesting a synergistic effect that enhances hepcidin expression beyond what either agent could achieve alone .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2:

  • Inhibition of SARS-CoV-2 Replication : In Vero cells, this compound was shown to inhibit SARS-CoV-2 replication effectively, with IC50 values of 27 µM for the Wuhan D614G variant and 40 µM for the Delta variant. Notably, it demonstrated inhibitory effects at concentrations as low as 6.25 µM against the Omicron variant .
  • Mechanism of Action : The inhibition appears to be linked to the blockade of TfR1-mediated viral entry into host cells, suggesting a novel therapeutic approach targeting host cell receptors rather than viral proteins .

Case Study 1: Hepcidin Induction

A study involving male Sprague-Dawley rats examined the effects of this compound over a period of days. The results indicated:

  • Administration : Rats received injections of this compound (up to 40 mg/kg) twice daily.
  • Results : Marked increases in hepatic hepcidin mRNA were observed along with decreases in serum iron levels and transferrin saturation (Table 1).
ParameterControl (Saline)This compound (40 mg/kg)
Serum Iron (µg/dL)120 ± 1060 ± 5
Transferrin Saturation (%)30 ± 510 ± 3
Hepcidin mRNA (relative units)14

Case Study 2: Antiviral Efficacy

In vitro studies on Vero cells treated with this compound revealed:

  • Treatment Concentration : Cells were pretreated with varying concentrations (up to 400 µM).
  • Outcomes : Significant reductions in viral replication were noted without cytotoxic effects on the cells.

Properties

Molecular Formula

C34H25N9Na2O7S2

Molecular Weight

781.7 g/mol

IUPAC Name

disodium;(6E)-4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,39H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b41-38?,42-40?,43-33-;;

InChI Key

OLVNAWLXZDRGPL-RXQMZGKISA-L

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

ferristatin II
NSC8679

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.